2-Fluoro-4-(pyridin-4-yl)benzaldehyde
Description
2-Fluoro-4-(pyridin-4-yl)benzaldehyde (CAS: 893637-82-6) is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₈FNO and a molecular weight of 201.20 g/mol . The compound features a benzaldehyde core substituted with a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry. For example, it has been utilized to synthesize nicotinamide derivatives with antibacterial activity targeting Fab I inhibitors, demonstrating its relevance in drug discovery .
Properties
IUPAC Name |
2-fluoro-4-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVWNDUXUVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893637-82-6 | |
| Record name | 2-fluoro-4-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde ring. One common method involves the reaction of 2-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or a palladium catalyst in the presence of a suitable ligand.
Major Products Formed
Oxidation: 2-Fluoro-4-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It serves as an intermediate in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the pyridin-4-yl group can facilitate interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde vary primarily in their substituents, which influence reactivity, stability, and applications. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogues
Analysis of Substituent Effects
Pyridinyl vs. Pyrimidinyl Groups :
- The pyridin-4-yl group in the target compound provides aromaticity and hydrogen-bonding capability via its nitrogen atom, facilitating interactions in biological systems (e.g., enzyme inhibition).
- In contrast, 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde () replaces pyridine with pyrimidine, introducing an additional nitrogen atom. However, its discontinued commercial status suggests challenges in synthesis or stability.
Electron-Withdrawing Groups (EWGs) :
- The trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups in analogues () increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions. However, these groups also reduce solubility in aqueous media due to their hydrophobic nature.
Methoxymethyl Group :
- The methoxymethyl (–CH₂OCH₃) substituent () acts as an electron-donating group, improving solubility in polar solvents and modulating electronic effects for tailored syntheses.
Limitations and Data Gaps
- Physical Properties : Boiling points, melting points, and solubility data are sparse for most compounds, complicating direct comparisons.
Biological Activity
Overview
2-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula . It features a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of the benzaldehyde ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as a thrombin inhibitor, which is significant in blood coagulation pathways. The electron-withdrawing effect of the carbonyl group enhances reactivity in nucleophilic substitution reactions, which may lead to the formation of active inhibitors .
- Cellular Effects : Research indicates that this compound influences cellular metabolism and signaling pathways. For instance, it has been shown to alter NAD+ levels, impacting gene expression and metabolic regulation.
Biological Properties
The compound's biological properties have been evaluated through various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : Investigations into its anticancer potential have shown promising results, particularly in inhibiting cancer cell proliferation in vitro. For example, it has demonstrated significant cytotoxicity against various cancer cell lines, outperforming some known chemotherapeutic agents .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The following table summarizes key findings from recent studies:
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Thrombin Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit thrombin activity, suggesting potential use in anticoagulant therapies. The synthesis involved multiple steps, including Grignard reactions and oxidation processes .
- Cancer Cell Line Studies : In vitro testing on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than those of standard treatments like 5-Fluorouracil (5-FU), indicating a higher selectivity for cancer cells over normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
